Enterocin 7B

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S1887751
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Enterocin 7B

Product Name

Enterocin 7B

Enterocin 7B is a leaderless bacteriocin produced by Enterococcus faecalis, a species of lactic acid bacteria. This antimicrobial peptide consists of 43 amino acids and has a molecular weight of approximately 5182 Da. It is characterized by its high isoelectric point (pI) of 10.2 and contains eight positively charged residues and three tryptophan residues, contributing to its amphiphilic nature and ability to interact with microbial membranes. The structure of Enterocin 7B is predominantly α-helical, which is crucial for its biological activity against Gram-positive bacteria .

That are essential for its antibacterial activity. These include:

  • Oxidation: This reaction often involves oxidizing agents like hydrogen peroxide, which can modify the peptide structure and enhance its activity.
  • Reduction: Typically employs reducing agents such as sodium borohydride, which can alter the oxidation state of certain residues.
  • Substitution: This process involves nucleophilic attack by hydroxide ions under basic conditions, leading to modifications that can enhance antibacterial properties .

The reactions are crucial for maintaining the stability and efficacy of Enterocin 7B in various environments.

Enterocin 7B exhibits significant antimicrobial activity against a range of Gram-positive bacteria, including foodborne pathogens. Its mechanism of action involves binding to bacterial membranes, leading to membrane permeabilization and cell lysis. The peptide's interaction with membranes occurs in three steps:

  • Initial Binding: Electrostatic interactions facilitate the peptide's attachment to the membrane.
  • Helical Unpacking: Upon binding, the helices of Enterocin 7B unpack, exposing its hydrophobic core.
  • Membrane Disruption: This leads to either pore formation or permeabilization of the lipid bilayer, ultimately resulting in bacterial cell death .

The biosynthesis of Enterocin 7B occurs through a type II polyketide synthase pathway. The process begins with the activation of benzoic acid or phenylalanine, followed by several Claisen condensations and enzymatic modifications. Key steps include:

  • Formation of the Tricyclic Core: A Favorskii-like rearrangement catalyzed by the enzyme EncM leads to the formation of a caged tricyclic structure.
  • Further Modifications: Additional enzymatic reactions involving methyltransferases and hydroxylases yield the final structure of Enterocin 7B .

Industrial production typically involves fermentation processes using Enterococcus strains under controlled conditions, followed by purification steps like chromatography.

Enterocin 7B has several applications:

  • Food Preservation: Its ability to inhibit foodborne pathogens makes it a valuable additive in food products to enhance safety and shelf life.
  • Therapeutics: Due to its antimicrobial properties, it has potential uses in treating infections caused by resistant strains of bacteria.
  • Biopreservation: It can be used in various formulations aimed at preserving perishable goods without synthetic preservatives .

Studies on Enterocin 7B have focused on understanding its interactions with bacterial membranes. Research indicates that modifications in its hydrophobic core can significantly impact its antimicrobial efficacy. For instance, single-site mutations have been shown to alter binding affinity and membrane disruption capabilities, highlighting the importance of structural integrity for function .

Enterocin 7B shares structural and functional similarities with other bacteriocins but also exhibits unique characteristics that set it apart. Here are some similar compounds:

Compound NameSource OrganismMolecular Weight (Da)Unique Features
Enterocin 7AEnterococcus faecalis~5180Functions synergistically with Enterocin 7B
Enterocin L50AEnterococcus faecium~5218Exhibits activity against various Gram-positive bacteria
Enterocin DD14Enterococcus faecalis~5206Two-peptide system with distinct antimicrobial properties
Garvicin KSLactococcus garvieae~3481Multi-peptide system with unique structural features

The uniqueness of Enterocin 7B lies in its leaderless structure and ability to function independently, unlike many other bacteriocins that require partner peptides for activity. Its structural plasticity allows for effective interaction with bacterial membranes, making it a potent candidate for further research and application in microbiology and food safety .

Enterocin 7B was first isolated and characterized from Enterococcus faecalis strain 710C, which was originally obtained from beef products. The discovery of this peptide occurred during systematic screening efforts to identify novel antimicrobial compounds produced by enterococcal species with broad-spectrum activity against foodborne pathogens. Initial characterization using matrix-assisted laser desorption ionization-time-of-flight mass spectrometry revealed that enterocin 7B possessed a molecular mass of 5206.65 Da (monoisotopic mass), which was notably higher than the theoretical molecular mass calculated from its amino acid sequence. This discrepancy led to the groundbreaking discovery that enterocin 7B is naturally formylated on the N-terminal methionine residue, a modification that had not been previously documented in detail for this class of bacteriocins.

The structural elucidation of enterocin 7B represented a significant milestone in bacteriocin research, as it provided the first three-dimensional structure reported for bacteriocins of the leaderless class. Nuclear magnetic resonance solution structure determination revealed that enterocin 7B adopts a unique folding pattern that bears unexpected resemblance to carnocyclin A, a cyclized antimicrobial peptide with a saposin fold. This structural similarity was particularly intriguing given that enterocin 7B is a linear peptide without disulfide bonds, suggesting convergent evolution toward similar three-dimensional architectures.

Comparative analysis revealed that enterocin 7B shares complete amino acid sequence identity with enterocin MR10B, which was previously isolated from a different source. Additionally, the peptide exhibits 95% amino acid identity with enterocin L50B produced by the related bacterium Enterococcus faecium L50. These sequence relationships established enterocin 7B as part of a larger family of related leaderless bacteriocins that have been identified across different enterococcal species and strains.

Taxonomic Origin and Biosynthetic Classification

Enterocin 7B is produced by Enterococcus faecalis, a facultative anaerobic Gram-positive bacterium that belongs to the family Enterococcaceae. Enterococcus faecalis is commonly found as a commensal organism in the intestinal tract and oral cavity of humans and animals, but can also cause opportunistic nosocomial infections. The strain 710C that produces enterocin 7B was specifically isolated from beef products, indicating the widespread distribution of enterocin-producing enterococci in food-associated environments.

From a biosynthetic classification perspective, enterocin 7B belongs to the Class II bacteriocins, specifically the subclass IIb, which encompasses two-peptide bacteriocin systems. However, enterocin 7B is distinguished from typical Class II bacteriocins by its leaderless nature, meaning it is synthesized without an N-terminal leader peptide that typically requires processing by dedicated peptidases. This leaderless characteristic places enterocin 7B in a unique category of ribosomally synthesized antimicrobial peptides that possess inherent antimicrobial activity immediately upon translation.

The genetic organization of enterocin 7B production involves chromosomally encoded genes, distinguishing it from many other enterocins that are plasmid-encoded. Polymerase chain reaction amplification studies have confirmed the presence of enterocin 7B structural genes in the chromosome of Enterococcus faecalis MRR 10-3, and similar genetic determinants have been identified in other enterococcal strains. The chromosomal location of these genes suggests stable inheritance and potential co-evolution with the host bacterial genome.

The biosynthetic pathway of enterocin 7B involves direct translation from its structural gene without the need for extensive post-translational modifications beyond the N-terminal formylation. This formylation occurs naturally in vivo due to the retention of the formyl group on the initiating methionine residue, although studies have demonstrated that this modification is not strictly required for antimicrobial activity. The peptide consists of 44 amino acids and lacks disulfide bonds, making it structurally distinct from many other antimicrobial peptides that rely on cysteine crosslinks for stability.

Biological Significance in Microbial Competition

Enterocin 7B plays a crucial role in microbial competition within bacterial communities, particularly in environments where enterococcal species encounter other Gram-positive bacteria. The peptide demonstrates potent antimicrobial activity against several genera including Enterococcus, Lactobacillus, and Bacillus species, effectively providing the producing strain with a competitive advantage in mixed microbial populations. This broad-spectrum activity against related Gram-positive bacteria suggests that enterocin 7B functions as an important ecological weapon in bacterial warfare scenarios.

The mechanism of action underlying enterocin 7B's antimicrobial activity involves a sophisticated three-part interaction with target bacterial membranes. The initial step involves electrostatic and hydrophobic interactions between the cationic peptide and the negatively charged bacterial membrane surface. The second critical step involves the unpacking of the peptide's helical structure on the membrane surface, which exposes the hydrophobic core and facilitates insertion into the lipid bilayer. The final step results in membrane permeabilization through either pore formation or general membrane disruption in the absence of discrete pore structures.

Recent research has demonstrated that the efficiency of enterocin 7B's antimicrobial activity is directly correlated with the structural plasticity of its hydrophobic core. Experimental studies using arginine single-site mutants that destabilize the hydrophobic core to varying degrees revealed that decreased core stabilization enhances the peptide's ability to permeate membranes and kill target bacteria. These findings provide important insights into the structure-function relationships that govern bacteriocin efficacy in natural environments.

The antimicrobial spectrum of enterocin 7B extends beyond typical Gram-positive targets to include some activity against certain Gram-negative bacteria, although this activity is generally weaker. Studies have shown that concentrated preparations of enterocin 7B demonstrate clear activity against Escherichia coli, suggesting potential applications beyond traditional Gram-positive bacterial control. Additionally, the peptide exhibits activity against clinically relevant pathogens including Staphylococcus aureus, Listeria monocytogenes, and Clostridium sporogenes.

The biological significance of enterocin 7B is further highlighted by its unusual ability to function effectively as a single peptide, despite being part of a two-peptide bacteriocin system. While enterocin 7B can act synergistically with its partner peptide enterocin 7A, each peptide retains significant independent antimicrobial activity. This functional independence is rare among two-peptide bacteriocin systems and suggests that enterocin 7B has evolved robust antimicrobial properties that do not strictly depend on peptide complementation.

Table 1: Thermal Stability Data for Enterocin 7B and Selected Mutants

Peptide VariantMelting Temperature (°C)Standard Deviation
Wild Type48.2± 0.3
I4R44.6± 0.3
L7R49.1± 0.2
V8R48.3± 0.2
F15R47.6± 0.3
I23R43.4± 0.3
F26R49.1± 0.4
L40R44.4± 0.3

Data represents mean melting temperatures determined through far ultraviolet circular dichroism analysis of three independent replicates.

The ecological impact of enterocin 7B production extends to its potential role in shaping bacterial community composition in various environments. Comprehensive analysis of bacteriocin distribution among clinical Enterococcus strains has revealed that enterocin-producing strains can significantly affect the composition of surrounding bacterial communities. Furthermore, certain enterocin-positive strains have demonstrated antimicrobial activity against antibiotic-resistant bacterial strains, including vancomycin-resistant Enterococcus species, highlighting the potential therapeutic relevance of these natural antimicrobial compounds.

Enterocin 7B represents a distinctive leaderless bacteriocin characterized by its compact primary structure and unique post-translational modifications [1] [2]. The peptide consists of 43 amino acid residues with a molecular weight of 5182 Da and exhibits a remarkably high isoelectric point of 10.2, reflecting its cationic nature [1] [3]. The peptide contains eight positively charged amino acid residues distributed throughout its sequence, contributing to its membrane-interactive properties [1] [3].

The primary sequence of Enterocin 7B is distinguished by the presence of three tryptophan residues strategically positioned within the hydrophobic core [1] [3]. These aromatic residues play a crucial role in stabilizing the peptide structure through π-π stacking interactions and contribute to the peptide's membrane-disrupting capabilities [3]. The aliphatic index of 86.3 indicates a high proportion of hydrophobic residues, with all aliphatic amino acids contributing to the formation of a compact hydrophobic core approximately 940 cubic angstroms in volume [1] [3].

Table 1: Primary Structure Characteristics of Enterocin 7B

PropertyValueReference
Amino acid length43 residues [1] [3]
Molecular weight5182 Da [1] [3]
Isoelectric point10.2 [1] [3]
Positively charged residues8 [1] [3]
Tryptophan residues3 [1] [3]
Aliphatic index86.3 [1] [3]
Hydrophobic core volume~940 ų [3]

Post-translational modifications of Enterocin 7B include N-terminal formylation of the methionine residue, a characteristic feature observed in vivo production [4] [5]. Mass spectrometry analysis revealed that the observed monoisotopic mass of Enterocin 7B is 5206.65 Da, which is 28 Da higher than the theoretical molecular mass, confirming the presence of N-formylation [4] [5]. This modification involves the addition of a formyl group to the N-terminal methionine, resulting from the natural biosynthetic process in Enterococcus faecalis 710C [4] [5].

Despite the presence of N-formylation in the naturally occurring peptide, experimental evidence demonstrates that this modification is not essential for antimicrobial activity [3]. Synthetic peptides lacking the formyl group retain full biological function, indicating that the core peptide structure is sufficient for membrane disruption and bacterial killing [3]. The formylation represents a vestigial modification from the ribosomal synthesis process rather than a functional requirement for biological activity [3].

Nuclear Magnetic Resonance-Derived Solution Structure and Tertiary Fold

The three-dimensional structure of Enterocin 7B has been elucidated through solution Nuclear Magnetic Resonance spectroscopy, providing detailed insights into its tertiary organization [2] [6] [7]. The structure, deposited in the Protein Data Bank under accession code 2M60, represents the first high-resolution structural characterization of a leaderless bacteriocin [2] [6].

Enterocin 7B adopts a predominantly α-helical architecture comprising three distinct helical regions connected by short loop segments [2] [6] [7]. The N-terminal helix encompasses residues 4-10, followed by a second helix spanning residues 14-29, and a C-terminal helix covering residues 33-43 [3]. The second helix exhibits a characteristic kink at residue 19, introducing a bend that contributes to the overall compact fold of the peptide [3].

The spatial arrangement of these helical elements creates a unique three-dimensional architecture where helices one and two are positioned in a nearly coplanar configuration, while the third helix rises above this plane [3]. This arrangement facilitates the formation of a buried hydrophobic core stabilized by extensive van der Waals interactions between aromatic and aliphatic side chains [3]. The amphipathic nature of the helices positions hydrophobic residues toward the interior core while exposing charged and polar residues on the peptide surface [3].

Table 2: Structural Parameters of Enterocin 7B Helical Regions

Helix RegionResidue RangeStructural CharacteristicsReference
N-terminal helix4-10Coplanar with second helix [3]
Second helix14-29Kinked at residue 19 [3]
C-terminal helix33-43Elevated above helical plane [3]

The distribution of cationic amino acid residues across the peptide surface creates a positively charged electrostatic potential that facilitates initial binding to negatively charged bacterial membranes [3]. The structural organization suggests a mechanism involving three distinct steps: initial electrostatic binding to the membrane surface, subsequent unpacking of the helical bundle, and final membrane insertion driven by exposure of the hydrophobic core [3].

Nuclear Magnetic Resonance analysis confirms that Enterocin 7B maintains a highly structured conformation in aqueous solution, distinguishing it from most other linear bacteriocins that typically exhibit disorder in water [2] [6]. This structural stability in aqueous conditions represents an unusual characteristic among leaderless bacteriocins and contributes to the peptide's functional properties [2] [6].

Comparative Structural Analysis with Carnocyclin A and Saposin-Fold Peptides

The structural characterization of Enterocin 7B revealed an unexpected resemblance to carnocyclin A, a circular antimicrobial peptide, despite significant differences in their primary sequences and topological organization [2] [6] [7]. Carnocyclin A is a 60-residue peptide that achieves structural stability through covalent cyclization via an amide bond between the N- and C-termini [8] [9] [10].

Carnocyclin A adopts a compact globular bundle comprising four α-helices surrounding a hydrophobic core, with the circular topology providing enhanced structural rigidity [8] [9]. The peptide exhibits residues Glutamine 8 to Alanine 20 forming the first helix, Valine 24 to Leucine 31 constituting the second helix, Leucine 38 to Glutamine 52 comprising the third helix, and Isoleucine 54 to Tyrosine 4 forming the fourth helix [8]. The linkage between N- and C-termini creates a seamless circular structure that enhances resistance to proteolytic degradation [8] [10].

Table 3: Structural Comparison Between Enterocin 7B and Carnocyclin A

Structural FeatureEnterocin 7BCarnocyclin AReference
Number of helices34 [2] [8]
Peptide length43 residues60 residues [1] [8]
TopologyLinearCircular [2] [8]
Molecular weight5182 Da5862 Da [1] [11]
Structural foldSaposin-likeSaposin fold [2] [8]

The structural similarity between these peptides extends to their adoption of a saposin-like fold, characterized by a helical bundle organization that resembles mammalian saposin proteins [2] [8] [12]. Saposins are lysosomal glycoproteins involved in sphingolipid metabolism and typically contain four to five α-helical domains stabilized by disulfide bonds [12] [13] [14]. The saposin fold consists of amphipathic helices arranged in a compact bundle with a buried hydrophobic core [13] [14].

The saposin-like protein superfamily encompasses diverse membrane-interactive proteins including surfactant protein B, Natural Killer lysin, and various antimicrobial peptides [12] [15] [16]. These proteins share a characteristic structural motif despite lacking sequence homology, suggesting convergent evolution toward an optimal fold for membrane interaction [12] [15]. Unlike classical saposin proteins that rely on disulfide bonds for stability, bacterial peptides like Enterocin 7B and carnocyclin A achieve structural integrity through hydrophobic interactions and, in the case of circular peptides, covalent backbone cyclization [15].

The absence of disulfide bonds in Enterocin 7B distinguishes it from canonical saposin-fold proteins while maintaining the essential helical bundle architecture [15]. This structural arrangement provides the necessary amphipathic character for membrane interaction while maintaining sufficient flexibility for conformational changes required during membrane binding and disruption [3]. The saposin-like fold represents an evolutionarily conserved solution for proteins requiring membrane-interactive capabilities across diverse biological systems [12] [15].

Impact of N-Formylation on Structural Stability

The N-terminal formylation of Enterocin 7B represents a post-translational modification that occurs naturally during ribosomal synthesis in Enterococcus faecalis, yet its impact on structural stability and biological function has been systematically investigated [4] [5] [3]. Mass spectrometric analysis confirmed the presence of N-formylation in the naturally produced peptide, with the observed molecular mass exceeding the theoretical value by exactly 28 Daltons, corresponding to the addition of a formyl group [4] [5].

Comparative structural studies between formylated and non-formylated variants of Enterocin 7B revealed that N-formylation does not significantly alter the overall tertiary fold or secondary structural content [3]. Nuclear Magnetic Resonance spectroscopy and circular dichroism analysis demonstrated that both forms maintain the characteristic three-helix bundle architecture with similar thermal stability profiles [3]. The melting temperature of the wild-type peptide was determined to be 48.2 ± 0.3°C, indicating substantial thermal stability regardless of formylation status [3].

Table 4: Structural Stability Parameters of Enterocin 7B Variants

ParameterFormylatedNon-formylatedReference
Melting temperature48.2°CSimilar [3]
Secondary structureα-helicalα-helical [3]
Hydrophobic coreIntactIntact [3]
Biological activityActiveActive [3] [4]

The N-formyl group contributes minimally to the overall structural stability of Enterocin 7B, as the peptide's stability primarily derives from extensive hydrophobic interactions within the buried core and favorable packing of the helical elements [3]. Experimental evidence demonstrates that synthetic peptides lacking N-formylation retain full antimicrobial activity against target bacteria, including Bacillus subtilis, Clostridium sporogenes, Listeria monocytogenes, and Staphylococcus aureus [4] [5].

The structural independence from N-formylation reflects the robust nature of the saposin-like fold adopted by Enterocin 7B [3]. The three-helix bundle architecture provides sufficient stability through intramolecular interactions without requiring additional covalent modifications [3]. This characteristic distinguishes Enterocin 7B from other bacteriocins that may depend on specific post-translational modifications for structural integrity or biological function [3].

Sequence

MGAIAKLVAKFGWPFIKKFYKQIMQFIGQGWTIDQIEKWLKRH

Dates

Last modified: 07-21-2023

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